molecular formula C16H23ClN2O B4413636 4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride

4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride

Cat. No. B4413636
M. Wt: 294.82 g/mol
InChI Key: DBGCDQPMLRNNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes.

Mechanism of Action

4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride is a selective antagonist of the serotonin 5-HT1A receptor. This receptor is widely distributed in the central nervous system and plays a key role in the regulation of mood, anxiety, and stress responses. By blocking the 5-HT1A receptor, this compound inhibits the binding of serotonin to this receptor and modulates the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models and humans. This compound has been shown to decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is a key brain region involved in mood regulation. Additionally, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in executive function and decision-making.

Advantages and Limitations for Lab Experiments

4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride has several advantages for lab experiments. This compound is highly selective for the 5-HT1A receptor and has minimal off-target effects. Additionally, this compound has good solubility in aqueous solutions and is stable under a wide range of experimental conditions. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its utility in certain experimental paradigms.

Future Directions

There are several future directions for the use of 4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride in scientific research. One potential area of investigation is the role of the 5-HT1A receptor in the pathophysiology of autism spectrum disorders. Additionally, this compound may be useful in the development of novel therapeutics for the treatment of drug addiction and withdrawal. Finally, the use of this compound in combination with other pharmacological agents may provide insights into the complex interactions between different neurotransmitter systems in the brain.

Scientific Research Applications

4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride has been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes. This compound has been used in preclinical studies to investigate the potential therapeutic effects of 5-HT1A receptor agonists and antagonists in various diseases, including depression, anxiety, and schizophrenia. Additionally, this compound has been used to study the pharmacokinetics and pharmacodynamics of 5-HT1A receptor ligands in animal models and humans.

properties

IUPAC Name

4-[2-(3,4-dimethylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-13-7-8-18(12-14(13)2)9-10-19-16-5-3-15(11-17)4-6-16;/h3-6,13-14H,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGCDQPMLRNNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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